3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
3-Allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that exhibits potential pharmaceutical and research applications. The compound is characterized by its complex molecular structure, which combines an oxadiazole ring, a quinazoline core, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materials. A typical synthetic route may include the formation of the quinazoline core, followed by the introduction of the oxadiazole moiety and the subsequent functionalization of the molecule. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure.
Industrial production methods: : Industrial production of this compound may leverage scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Key steps may include batch or continuous flow synthesis, purification techniques like crystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions, typically involving the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: : Reduction reactions may target the quinazoline core, resulting in partially or fully reduced products.
Substitution: : The presence of various functional groups allows for substitution reactions, which can modify the chemical structure and properties of the compound.
Common reagents and conditions used in these reactions
Oxidation: : Reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Nucleophiles or electrophiles depending on the specific substitution site.
Major products formed from these reactions
Oxidation products may include epoxides or other oxygenated derivatives.
Reduction products can involve partially or fully hydrogenated quinazoline cores.
Substitution products vary based on the substituents introduced.
Scientific Research Applications
Chemistry: : The compound can serve as a precursor or intermediate in the synthesis of more complex molecules, contributing to the development of new materials or catalysts.
Biology: : Its structural components may exhibit bioactive properties, making it a candidate for biological assays and studies on cell signaling, enzyme inhibition, or receptor binding.
Medicine: : Potential pharmaceutical applications include its use as a lead compound in drug discovery for targeting specific diseases or conditions, such as cancer or neurological disorders.
Industry: : The compound's unique chemical properties may find applications in the development of specialized materials, sensors, or coatings.
Mechanism of Action
The mechanism of action of 3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is determined by its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The quinazoline core and oxadiazole ring are likely to play critical roles in binding to these targets, modulating their activity or function through various pathways.
Comparison with Similar Compounds
Similar compounds may include other quinazoline derivatives, oxadiazole-containing molecules, or compounds with analogous structural features. Some notable examples are:
Quinazoline-based kinase inhibitors used in cancer therapy.
Oxadiazole derivatives with antimicrobial or anti-inflammatory properties.
The uniqueness of 3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups and structural motifs, which may confer distinct chemical and biological properties not observed in other similar compounds.
Properties
IUPAC Name |
1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c1-4-9-25-21(27)17-7-5-6-8-18(17)26(22(25)28)13-19-23-20(24-31-19)14-10-15(29-2)12-16(11-14)30-3/h4-8,10-12H,1,9,13H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRQVNOKSHLGRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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